1-(4-Chloro-3-methylphenyl)-2-propanol
Description
1-(4-Chloro-3-methylphenyl)-2-propanol is a secondary alcohol with a molecular formula of C₁₀H₁₃ClO (molecular weight: 184.66 g/mol). Its structure consists of a 2-propanol backbone (hydroxyl group on carbon 2) substituted at carbon 1 with a 4-chloro-3-methylphenyl group. The compound’s structural features make it a candidate for pharmaceutical or agrochemical applications, particularly due to its resemblance to S1PR1 antagonists (e.g., Ex 26 in ) .
Properties
IUPAC Name |
1-(4-chloro-3-methylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-7-5-9(6-8(2)12)3-4-10(7)11/h3-5,8,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLCZNDNIUMWBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-methylphenyl)-2-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-Chloro-3-methylphenyl)-2-propanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-methylphenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-Chloro-3-methylphenyl)-2-propanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can lead to the formation of 1-(4-Chloro-3-methylphenyl)-2-propane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(4-Chloro-3-methylphenyl)-2-chloropropane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or ethanol.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 1-(4-Chloro-3-methylphenyl)-2-propanone.
Reduction: 1-(4-Chloro-3-methylphenyl)-2-propane.
Substitution: 1-(4-Chloro-3-methylphenyl)-2-chloropropane.
Scientific Research Applications
1-(4-Chloro-3-methylphenyl)-2-propanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-methylphenyl)-2-propanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound may also inhibit certain enzymes or proteins essential for microbial growth and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(4-Chloro-3-methylphenyl)-2-propanol with structurally related compounds, focusing on molecular features, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison
Key Comparisons:
Structural Isomerism: The target compound and 1-(4-Chlorophenyl)-2-methylpropan-2-ol () share the same molecular formula but differ in substituent positions. The tertiary alcohol in the latter reduces hydrogen-bonding capacity, lowering boiling points compared to the secondary alcohol in the target . Positional isomer 2-(4-Chloro-3-methylphenyl)-2-propanol () places the aromatic group on the same carbon as the hydroxyl, creating steric hindrance that may limit solubility .
Propranolol () demonstrates how bulky aromatic groups (naphthyloxy) and ionizable amines drastically alter solubility and pharmacological activity .
The amino-substituted analog in highlights how functional group variation (e.g., chloro vs.
Notes
Structural Nuances: Minor changes in substituent position or branching (e.g., secondary vs. tertiary alcohols) significantly impact solubility and bioactivity.
Pharmacological Potential: The chloro-methylphenyl moiety is a recurring feature in receptor-targeted compounds, warranting further study for drug development .
Biological Activity
1-(4-Chloro-3-methylphenyl)-2-propanol is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the compound’s biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its chiral structure, featuring a propanol backbone with a substituted aromatic ring containing a chlorine atom and a methyl group. Its molecular formula is with a molecular weight of approximately 198.67 g/mol. The presence of both an alcohol and an amino group in its structure may confer unique interactions in biological systems.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. This inhibition can alter metabolic processes, leading to therapeutic effects.
- Receptor Modulation : It may interact with specific receptors on cell membranes, modulating their activity and influencing signal transduction pathways.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its efficacy against Mycobacterium tuberculosis and found it to inhibit bacterial growth effectively at certain concentrations, suggesting potential as an antituberculosis agent .
Anti-inflammatory Effects
In addition to antimicrobial properties, the compound has been studied for its anti-inflammatory effects. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases .
Data Table: Biological Activities of this compound
Future Directions
The ongoing exploration of this compound's biological activities suggests several avenues for future research:
- Pharmacokinetics and Toxicology : Understanding the pharmacokinetic profile and potential toxicity will be crucial for evaluating its safety as a therapeutic agent.
- Structure-Activity Relationship (SAR) : Further studies on SAR could help identify more potent derivatives with enhanced biological activity.
- Combination Therapies : Investigating the compound's efficacy in combination with other drugs could yield synergistic effects, particularly in treating resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
